Cas no 92796-01-5 (3-benzoyl-1H-isochromen-1-one)
3-benzoyl-1H-isochromen-1-one Chemical and Physical Properties
Names and Identifiers
-
- benzoyl-1h-2-benzopyran-1-one
- 92796-01-5
- EN300-27719308
- 3-benzoyl-1H-isochromen-1-one
-
- MDL: MFCD33020469
- Inchi: 1S/C16H10O3/c17-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)16(18)19-14/h1-10H
- InChI Key: OPALIJMFSMNVPZ-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC=CC=2C=C1C(C1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 250.062994177g/mol
- Monoisotopic Mass: 250.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 43.4Ų
3-benzoyl-1H-isochromen-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27719308-0.05g |
3-benzoyl-1H-isochromen-1-one |
92796-01-5 | 95.0% | 0.05g |
$218.0 | 2025-03-20 | |
| Enamine | EN300-27719308-0.1g |
3-benzoyl-1H-isochromen-1-one |
92796-01-5 | 95.0% | 0.1g |
$326.0 | 2025-03-20 | |
| Enamine | EN300-27719308-0.25g |
3-benzoyl-1H-isochromen-1-one |
92796-01-5 | 95.0% | 0.25g |
$466.0 | 2025-03-20 | |
| Enamine | EN300-27719308-0.5g |
3-benzoyl-1H-isochromen-1-one |
92796-01-5 | 95.0% | 0.5g |
$735.0 | 2025-03-20 | |
| Enamine | EN300-27719308-1.0g |
3-benzoyl-1H-isochromen-1-one |
92796-01-5 | 95.0% | 1.0g |
$943.0 | 2025-03-20 | |
| Enamine | EN300-27719308-2.5g |
3-benzoyl-1H-isochromen-1-one |
92796-01-5 | 95.0% | 2.5g |
$1848.0 | 2025-03-20 | |
| Enamine | EN300-27719308-5.0g |
3-benzoyl-1H-isochromen-1-one |
92796-01-5 | 95.0% | 5.0g |
$2732.0 | 2025-03-20 | |
| Enamine | EN300-27719308-10.0g |
3-benzoyl-1H-isochromen-1-one |
92796-01-5 | 95.0% | 10.0g |
$4052.0 | 2025-03-20 | |
| Enamine | EN300-27719308-1g |
3-benzoyl-1H-isochromen-1-one |
92796-01-5 | 95% | 1g |
$943.0 | 2023-09-10 | |
| Enamine | EN300-27719308-5g |
3-benzoyl-1H-isochromen-1-one |
92796-01-5 | 95% | 5g |
$2732.0 | 2023-09-10 |
3-benzoyl-1H-isochromen-1-one Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 3-benzoyl-1H-isochromen-1-one
3-Benzoyl-1H-Isochromen-1-One: A Comprehensive Overview
3-Benzoyl-1H-Isochromen-1-One (CAS No: 92796-01-5) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, with its unique structural features, has demonstrated versatile applications across various industries. In this article, we delve into the properties, synthesis, applications, and recent advancements related to 3-Benzoyl-1H-Isochromen-1-One, providing a comprehensive understanding of its significance in modern research.
The chemical structure of 3-Benzoyl-1H-Isochromen-1-One consists of a benzene ring fused with a chromenone moiety, where the benzoyl group is attached at the 3-position. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable building block in organic synthesis. Recent studies have highlighted its potential as a precursor for the development of bioactive molecules, particularly in drug discovery.
One of the most notable aspects of 3-Benzoyl-1H-Isochromen-1-One is its role in the synthesis of isoquinoline alkaloids. These alkaloids are a class of nitrogen-containing compounds found in various plants and are known for their pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Researchers have employed 3-Benzoyl-1H-Isochromen-1-One as a key intermediate in the construction of these complex molecules, leveraging its structural versatility to achieve desired bioactivity profiles.
Recent advancements in green chemistry have also influenced the synthesis of 3-Benzoyl-1H-Isochromen-1-One. Traditional methods often relied on harsh reaction conditions and multiple steps, but modern approaches have focused on developing more sustainable and efficient pathways. For instance, microwave-assisted synthesis has been successfully applied to streamline the production process, reducing reaction time and enhancing yield while minimizing environmental impact.
In addition to its role in drug discovery, 3-Benzoyl-1H-Isochromen-1-One has found applications in materials science. Its ability to form stable coordination complexes with metal ions has made it a promising candidate for the development of new materials with tailored optical and electronic properties. For example, studies have explored its use in creating luminescent materials for applications in sensing and imaging technologies.
The pharmacological potential of 3-Benzoyl-1H-Isochromen-1-One extends beyond its role as an intermediate. Research has shown that derivatives of this compound exhibit significant antioxidant and anti-inflammatory activities, making them potential candidates for therapeutic interventions in conditions such as neurodegenerative diseases and cardiovascular disorders.
Furthermore, recent investigations into the photophysical properties of 3-Benzoyl-1H-Isochromen-1-One have unveiled its potential as a photosensitizer in photodynamic therapy (PDT). PDT is an emerging treatment modality for cancer that utilizes light-sensitive compounds to generate reactive oxygen species (ROS), leading to selective tumor cell destruction. The compound's ability to absorb light in the visible spectrum and generate ROS under specific conditions positions it as a valuable tool in this therapeutic area.
In conclusion, 3-Benzoyl-1H-Isochromen-1-One (CAS No: 92796-01-5) stands out as a multifaceted compound with diverse applications across various scientific domains. Its structural uniqueness, coupled with advancements in synthetic methodologies and material science applications, underscores its importance in contemporary research. As ongoing studies continue to unravel new potentials for this compound, it is poised to play an even greater role in shaping future innovations across multiple industries.
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